Trilobatin

描述

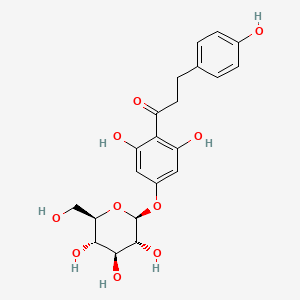

1-[2,6-Dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one is a natural product found in Symplocos lancifolia and Lithocarpus polystachyus with data available.

作用机制

Target of Action

Trilobatin, a member of the dihydrochalcone family, has been found to interact with several key targets in the body. These include tyrosinase , α-glucosidase , and serum albumin . Tyrosinase is a rate-limiting enzyme controlling the production of melanin , while α-glucosidase is related to the increase in postprandial blood glucose in vivo . Serum albumin is a major protein in the blood that binds small molecules and aids their transport and distribution .

Mode of Action

This compound interacts with its targets in a variety of ways. It has been shown to inhibit tyrosinase activity in a reversible and mixed-type manner , and it inhibits α-glucosidase in a noncompetitive-type manner . The formation of the this compound-α-glucosidase complex is driven mainly by hydrogen bonding and van der Waals forces, resulting in the conformational changes of α-glucosidase . This compound also suppresses the fluorescence of serum albumin through a static quenching mechanism .

Biochemical Pathways

This compound affects several biochemical pathways. It regulates glucose metabolism through the PI3K/Akt/GSK-3β and Nrf2/Keap-1 signaling pathways . It also activates the SKN1/SIRT3/DAF16 signaling pathway . These pathways play crucial roles in oxidative stress response, insulin resistance, and longevity .

Result of Action

This compound has several molecular and cellular effects. It improves insulin resistance and reduces oxidative stress . It also ameliorates exhaustive exercise-induced fatigue in mice . Furthermore, it has been shown to have anti-inflammatory, antiviral, and hypoglycemic activities .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, exhaustive exercise can affect the efficacy of this compound in reducing fatigue . .

生物活性

Trilobatin, a natural dihydrochalcone glycoside primarily derived from the plant Lithocarpus polystachyus, has garnered attention for its diverse biological activities. This article explores its antioxidant properties, anti-diabetic effects, neuroprotective capabilities, and potential therapeutic applications in various health conditions.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which have been demonstrated through various experimental models. A study highlighted its capacity to scavenge free radicals such as DPPH and ABTS, achieving scavenging rates of 100.07% and 94.25%, respectively. However, it showed limited effectiveness against hydroxyl radicals . The compound's protective effects extend to biological macromolecules, including proteins, lipids, and DNA, suggesting its role in maintaining oxidative balance within organisms.

| Oxidative Stress Model | Scavenging Rate (%) |

|---|---|

| DPPH | 100.07 |

| ABTS | 94.25 |

| Hydroxyl Radicals | Limited |

2. Anti-Diabetic Effects

Research indicates that this compound may exert anti-type 2 diabetes mellitus (T2DM) effects through the activation of the Nrf2/ARE signaling pathway. In a study involving KK-Ay mice, this compound administration resulted in increased expression of key proteins such as HO-1 and GLUT-2, alongside enhanced phosphorylation of Akt and GSK-3β . These findings suggest that this compound could be developed as a novel therapeutic candidate for T2DM.

3. Neuroprotective Properties

This compound has been shown to protect neuronal cells from oxidative stress-induced injury. In experiments with PC12 cells subjected to hydrogen peroxide (H2O2), this compound treatment increased cell viability and reduced mitochondrial reactive oxygen species (mtROS) production . The compound activates the Sirt3 pathway and enhances the expression of antioxidant genes regulated by Nrf2, demonstrating its potential as a neuroprotective agent.

4. Effects on Cognitive Function

In addition to its neuroprotective effects, this compound has been linked to improvements in cognitive function. A study found that it alleviated amyloid-beta deposition and tau pathology in an Alzheimer's disease model, thereby enhancing memory performance in treated subjects . This positions this compound as a promising candidate for addressing neurodegenerative diseases.

5. Anti-Inflammatory Effects

This compound also exhibits anti-inflammatory properties. In a model of ulcerative colitis induced by dextran sulfate sodium (DSS), this compound treatment reduced inflammatory markers such as TNF-α and IL-6 while enhancing tight-junction protein expression . The regulation of the NF-κB pathway was identified as a significant mechanism behind these effects.

6. Influence on Gut Microbiota

Emerging research suggests that this compound may positively influence gut microbiota composition in obese models. A study demonstrated that this compound could alter the relative abundances of microbial populations associated with obesity, indicating its potential role in metabolic health management .

科学研究应用

Trilobatin is a glycosylated dihydrochalcone found in Lithocarpus polystachyus Rehd, with potential applications in preventing obesity, managing type 2 diabetes, protecting against oxidative injury, and as a food additive .

Gut Microbiota Modulation

- Impact on Gut Microbiota Diversity : Studies show that this compound supplementation can alter the diversity and structure of gut microbiota . Specifically, this compound and orlistat treatments significantly reduce the alpha diversity of the microbial community in rats fed a high-fat diet .

- Changes in Bacterial Abundance : this compound administration can reduce the relative abundance of Firmicutes and increase Bacteroidetes, which inhibits the increase of the Firmicutes to Bacteroidetes ratio induced by a high-fat diet . The most dominant genera in tested groups were Lactobacillus, Blautia, and .

Anti-Diabetic Effects

- Mechanism of Action : this compound exhibits anti-type 2 diabetes mellitus (T2DM) effects by activating the Nrf2/ARE signaling pathway and regulating insulin signaling transduction . It can reduce high fasting blood glucose levels and insulin resistance in diabetic mice .

- Regulation of Glucose Metabolism : this compound regulates glucose metabolism through PI3K/Akt/GSK-3β and Nrf2/Keap-1 signaling pathways . It increases glucose consumption, glycogen content, and the activity of hexokinase (HK) and pyruvate kinase (PK) in insulin-resistant cells . In mice, this compound improves overeating, body and tissue weight, insulin levels, liver damage, and lipid accumulation .

Antioxidant Properties

- Reduction of Oxidative Stress : this compound reduces the content of reactive oxygen species and enhances antioxidant enzyme activities . It also promotes Nrf2 translocation and increases the protein expressions of HO-1, NQO-1, and GLUT-2 .

- Protection Against Neuronal Oxidative Injury : this compound protects neuronal cells against oxidative injury by reducing mitochondrial reactive oxygen species (mtROS) production and apoptosis, potentially via activation of the AMPK/Nrf2/Sirt3 signaling pathway .

Other Potential Applications

- Anti-cancer Properties : this compound inhibits the proliferation of gefitinib-resistant lung cancer cells .

- Hepatic Injury Alleviation : this compound can significantly alleviate ethanol-induced hepatic injury, suggesting a protective role in liver health .

Data Table: Effects of this compound

Case Studies and Further Research

- Animal Studies : The anti-T2DM effect of this compound was demonstrated in KK-Ay diabetic mice, showcasing reduced fasting blood glucose and improved insulin resistance . Studies on rats showed that this compound could modulate gut microbiota, suggesting its potential as a functional food for preventing obesity .

- Cellular Studies : In vitro experiments using neuronal PC12 cells showed that this compound protects against hydrogen peroxide-induced oxidative injury . Additionally, experiments on insulin-resistant HepG2 cells demonstrated this compound's role in regulating glucose metabolism .

- Future Research : Further investigations are encouraged to explore this compound's full potential as a functional food and therapeutic agent . Clinical trials are needed to validate these findings in human populations .

属性

IUPAC Name |

1-[2,6-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O10/c22-9-16-18(27)19(28)20(29)21(31-16)30-12-7-14(25)17(15(26)8-12)13(24)6-3-10-1-4-11(23)5-2-10/h1-2,4-5,7-8,16,18-23,25-29H,3,6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTCPEBQYSOEHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20863336 | |

| Record name | 3,5-Dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trilobatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037505 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4192-90-9 | |

| Record name | Trilobatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037505 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

166 °C | |

| Record name | Trilobatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037505 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [] Trilobatin regulates glucose metabolism by enhancing glucose consumption and glycogen content. It achieves this by activating the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/glycogen synthase kinase-3β (GSK-3β) signaling pathway. This pathway is crucial for glycogen synthesis and glucose uptake. Additionally, this compound improves insulin resistance and reduces oxidative stress by regulating the nuclear erythroid-2 related factor 2 (Nrf2)/kelch-like ECH associated protein-1 (Keap-1) pathway, impacting the expression of heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase-1 (NQO-1).

A: [] this compound demonstrates neuroprotective effects in Alzheimer's disease models. It reduces amyloid-beta (Aβ) burden, neuroinflammation, Tau hyperphosphorylation, synaptic degeneration, and hippocampal neuronal loss. Mechanistically, it suppresses glial activation by inhibiting the Toll-like receptor 4 (TLR4)-MYD88-NFκB pathway, leading to a reduction in inflammatory factors like TNF-α, IL-1β, and IL-6.

A: [] Yes, this compound acts as a potent inhibitor of tyrosinase, the key enzyme responsible for melanin production. It exhibits a reversible, mixed-type inhibition mechanism, indicating it can bind to both the free enzyme and the enzyme-substrate complex.

ANone: this compound (4ʹ-(β-D-glucopyranosyloxy)-2ʹ,4”,6ʹ-trihydroxydihydrochalcone) has a molecular formula of C21H24O9 and a molecular weight of 420.4 g/mol.

A: Yes, various spectroscopic techniques have been used to characterize this compound. [, , , ] These studies employed fluorescence spectrometry, FT-IR, UV-Vis absorption spectra, and circular dichroism (CD) to analyze its interactions with proteins and enzymes, providing insights into binding mechanisms and conformational changes.

A: [, ] While the provided research focuses primarily on the biological activity of this compound, some studies provide insights into its stability and extraction optimization. These findings are crucial for developing stable formulations and ensuring the compound's efficacy in various applications.

ANone: this compound itself is not an enzyme and does not possess catalytic properties. Its biological activities stem from its interaction with enzymes and signaling pathways.

A: [, , , , ] Yes, molecular docking studies have been conducted to elucidate the binding modes of this compound with target proteins and enzymes like bovine serum albumin (BSA), α-glucosidase, tyrosinase, and p38 MAPK. These simulations provide valuable insights into the binding sites, interactions, and potential mechanisms of action.

A: [] The structural features of this compound, particularly the presence and position of hydroxyl and methoxy groups, significantly influence its antioxidant activity. Glycosylation of the hydroxyl group can impact both its electron transfer/hydrogen atom transfer potential and its ability to form radical adducts.

A: [, , ] Research highlights the potential of bioengineering for this compound production. Engineering Escherichia coli with phloretin-4'-O-glycosyltransferase from Malus x domestica Borkh allows for this compound production from phloretin. This method provides a foundation for large-scale production and paves the way for further exploration into efficient and sustainable production methods.

ANone: The provided research primarily focuses on the scientific aspects of this compound. Specific details about SHE regulations require further investigation and fall outside the scope of these studies.

ANone: this compound has demonstrated promising efficacy in various in vitro and in vivo models:

ANone: The provided research does not offer specific information about resistance mechanisms or cross-resistance associated with this compound.

ANone: The provided research primarily focuses on understanding this compound’s mechanisms of action and its effects on various biological systems. Targeted drug delivery approaches for this compound are not explicitly addressed in these studies.

A: [] While the research doesn’t pinpoint specific biomarkers for this compound efficacy, studies highlight its impact on various signaling pathways like Nrf2/ARE and IRS-1/GLUT2, which could be further investigated as potential biomarkers for monitoring its effects.

A: [, , , , ] Researchers have employed a range of analytical techniques to characterize and quantify this compound, including: * High-performance liquid chromatography (HPLC) * Ultra-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry (UPLC−ESI−Q−TOF−MS/MS) * Fluorescence spectrometry * Fourier transform infrared spectroscopy (FT-IR) * Circular dichroism (CD) spectroscopy * UV-Vis absorption spectroscopy

ANone: The provided research focuses primarily on the biological activities and potential therapeutic applications of this compound. Information regarding its environmental impact and degradation pathways requires further investigation.

A: While not extensively covered, some studies provide insight into optimizing extraction methods for this compound, which can indirectly reflect on its solubility in various solvents. [, ] Further research focusing specifically on its dissolution and solubility profiles would be beneficial.

ANone: The provided research primarily focuses on the pharmacological activities of this compound. Information regarding its potential immunogenicity and effects on the immune system is not covered in these studies.

A: While the research doesn’t specifically address drug-transporter interactions, one study suggests that this compound may influence the bioavailability of phloridzin, hinting at potential interactions with absorption mechanisms. [] Further research is necessary to understand this aspect fully.

ANone: The provided research does not provide specific information about this compound’s potential to interact with drug-metabolizing enzymes.

A: [] While not extensively studied, this compound, being a naturally occurring compound found in edible plants, is generally considered biocompatible. Information regarding its biodegradability and metabolic fate requires further investigation.

A: [, , ] Several dihydrochalcones with structural similarities to this compound, such as phloridzin, sieboldin, and neohesperidin dihydrochalcone, have been identified and studied. These compounds often exhibit overlapping biological activities, making them potential alternatives depending on the specific application.

ANone: The research primarily focuses on the biological activities and production of this compound. Specific details regarding recycling and waste management associated with its production are not extensively discussed.

ANone: The research highlights the use of various tools and resources, including molecular docking software, cell culture techniques, animal models, and analytical chemistry methods, all of which are essential for advancing this compound research.

A: [, ] While the provided research represents a snapshot of recent advancements, the study of dihydrochalcones, including this compound, has been ongoing for several decades. Early studies focused on their isolation and characterization from natural sources, while more recent research explores their potential therapeutic applications and biosynthesis pathways.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。